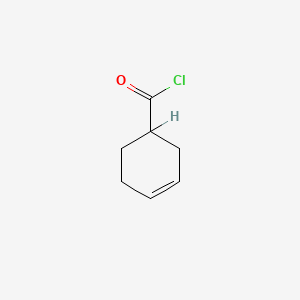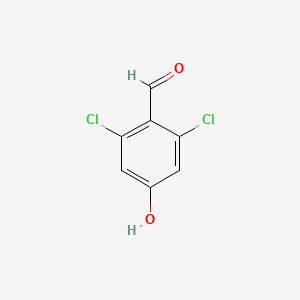
4-Chlor-1,5-Naphthyridin
Übersicht
Beschreibung
4-Chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, with a chlorine atom attached at position 4. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,5-naphthyridine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1,5-naphthyridine derivatives, a class to which 4-chloro-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities . The specific targets would depend on the functional groups attached to the 1,5-naphthyridine core .
Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . The specific interactions of 4-Chloro-1,5-naphthyridine with its targets would depend on the nature of these targets and the environmental conditions.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The basicity constants of 4-substituted 1,5-naphthyridines have been measured, providing some insight into their potential behavior in biological systems .
Result of Action
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,5-naphthyridine can be achieved through various methods. One common approach involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method includes the use of cobalt-catalyzed cross-couplings of halogenated naphthyridines with magnesium and zinc organometallics .
Industrial Production Methods
Industrial production of 4-Chloro-1,5-naphthyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: It participates in cross-coupling reactions with organometallic reagents to form polyfunctional naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, magnesium halides, and arylzinc halides. Reaction conditions often involve the use of catalysts such as cobalt chloride and controlled temperatures .
Major Products Formed
The major products formed from these reactions include N-alkylsubstituted naphthyridines, polyfunctional arylated naphthyridines, and various oxidized or reduced derivatives .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1,5-naphthyridine can be compared with other similar compounds such as:
4-Amino-1,5-naphthyridine: Similar in structure but with an amino group instead of a chlorine atom.
4-Methoxy-1,5-naphthyridine: Contains a methoxy group at position 4.
4-Methylthio-1,5-naphthyridine: Features a methylthio group at position 4.
These compounds share the naphthyridine core but differ in their substituents, leading to variations in their chemical reactivity and biological activities .
Eigenschaften
IUPAC Name |
4-chloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECKUINVSSXFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344365 | |
| Record name | 4-Chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7689-63-6 | |
| Record name | 4-Chloro-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7689-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-chloro-1,5-naphthyridine in the context of the provided research?
A1: The research focuses on synthesizing a series of di-Mannich bases as potential antimalarial agents. 4-Chloro-1,5-naphthyridine serves as a crucial building block in this synthesis. Specifically, it reacts with 4-aminophenols, which are modified with various di-Mannich base substituents, to yield the final compounds of interest []. This highlights the compound's role as a key intermediate in developing novel molecules for potential antimalarial applications.
Q2: How does the structure of 4-chloro-1,5-naphthyridine contribute to its reactivity and potential for further modification?
A2: The presence of the chlorine atom at the 4-position of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution reactions. This allows for the attachment of various nucleophiles, such as the 4-aminophenols used in this study [], facilitating the creation of diverse molecular structures with potentially enhanced antimalarial activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)
